molecular formula C19H18N2O3S3 B2880192 N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034483-44-6

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2880192
CAS No.: 2034483-44-6
M. Wt: 418.54
InChI Key: SJYOFRFMUGAHLZ-UHFFFAOYSA-N
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Description

  • The final step involves the introduction of the methylthio phenyl group through a nucleophilic substitution reaction.
  • Reaction conditions: Methylthiophenol, a suitable solvent like dichloromethane, and a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

  • Use of continuous flow reactors for better control of reaction conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Hydroxyethyl Intermediate

    • Starting with thiophene derivatives, a Grignard reaction can be employed to introduce the hydroxyethyl group.
    • Reaction conditions: Thiophene, ethylene oxide, and magnesium in anhydrous ether.
  • Coupling with Oxalamide

    • The hydroxyethyl intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.
    • Reaction conditions: Oxalyl chloride, anhydrous conditions, and a base such as triethylamine.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The hydroxyl group can undergo oxidation to form a carbonyl compound.
    • Common reagents: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate).
  • Reduction

    • The oxalamide moiety can be reduced to form amines.
    • Common reagents: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride).
  • Substitution

    • The thiophene rings can undergo electrophilic substitution reactions.
    • Common reagents: Halogens (e.g., Br2), nitrating agents (e.g., HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its multiple functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes due to its structural complexity.

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Medicine

    Pharmacology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Diagnostics: Potential use in imaging techniques due to its unique structural features.

Industry

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of bonds (e.g., hydrogen bonds, van der Waals interactions) with its targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-hydroxyethyl)-N2-phenyl oxalamide: Lacks the thiophene and methylthio groups, making it less versatile in terms of reactivity.

    N1-(2-thiophen-2-yl)ethyl-N2-(2-methylthio)phenyl oxalamide: Similar but lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S3/c1-25-15-6-3-2-5-14(15)21-18(23)17(22)20-12-19(24,13-8-10-26-11-13)16-7-4-9-27-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYOFRFMUGAHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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